![molecular formula C16H13N3O3S B4630982 2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)
2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide
Overview
Description
Synthesis Analysis
The synthesis of related thiazol-2-yl compounds involves strategic combinations of precursor materials, such as acetic acids, trimethoxybenzenes, and benzoyl chlorides, leading to compounds with potential anticancer activities (Ravinaik et al., 2021). Similarly, the synthesis of furan and thiazol derivatives often employs multi-step reactions, starting from basic furan compounds and employing methods like Claisen Schmidt condensation and cyclization (Kumar et al., 2017).
Molecular Structure Analysis
The crystal structures of molecules like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide insights into the molecular arrangement and interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the stability and reactivity of similar compounds (Kranjc et al., 2012).
Chemical Reactions and Properties
Research on thiazoles and furamides, such as the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, reveals that these compounds participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition, highlighting their reactive nature and potential for further chemical modification (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
The physical properties of compounds with similar structures can be analyzed through techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT) studies, which provide valuable information on molecular geometry, electronic structure, and stability (Rahmani et al., 2017).
Chemical Properties Analysis
Compounds containing thiazol and furamide moieties, such as N-(thiazol-2-yl)benzamide derivatives, have been explored for their gelation behavior, emphasizing the influence of methyl functionality and S⋯O interaction on their chemical properties. Such studies provide a foundation for understanding the chemical behavior and potential applications of related molecules (Yadav & Ballabh, 2020).
Scientific Research Applications
Sulfonamide Derivatives and Biological Activities
Sulfonamides, including those incorporating a thiazole moiety, have shown a wide range of biological activities. These compounds have been explored for their potential in treating various conditions, from glaucoma to cancer, through their action as enzyme inhibitors or receptor modulators. For instance, sulfonamide carbonic anhydrase inhibitors have been investigated for their antiglaucoma properties, and some derivatives have shown significant antitumor activities, highlighting the potential of sulfonamides in developing selective drugs for specific isoforms of enzymes associated with diseases (Carta, Scozzafava, & Supuran, 2012).
Heteroaromatic Compounds in Drug Synthesis
The presence of a thiazole ring, as in 2-Methyl-N-{2-[(1,3-Thiazol-2-ylamino)carbonyl]phenyl}-3-furamide, is notable in heteroaromatic compounds, which are crucial in the synthesis of drugs with diverse therapeutic activities. These compounds, including those with benzothiazole and benzimidazole rings, are essential in developing drugs with central nervous system (CNS) activities, anticancer properties, and as enzyme inhibitors. The versatility of heteroaromatic compounds in drug design underscores the potential of thiazole-containing compounds in medicinal chemistry (Saganuwan, 2017).
properties
IUPAC Name |
2-methyl-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-11(6-8-22-10)14(20)18-13-5-3-2-4-12(13)15(21)19-16-17-7-9-23-16/h2-9H,1H3,(H,18,20)(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDQZIYPUPNMQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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